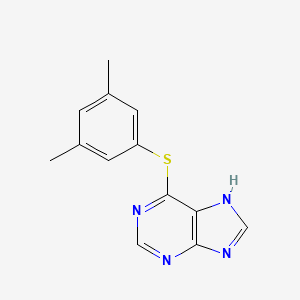

6-(3,5-dimethylphenyl)sulfanyl-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

646510-24-9 |

|---|---|

Molecular Formula |

C13H12N4S |

Molecular Weight |

256.33 g/mol |

IUPAC Name |

6-(3,5-dimethylphenyl)sulfanyl-7H-purine |

InChI |

InChI=1S/C13H12N4S/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |

InChI Key |

UVGMUTZEXNFVQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)SC2=NC=NC3=C2NC=N3)C |

Origin of Product |

United States |

Structural Elucidation and Tautomeric Analysis of 6 3,5 Dimethylphenyl Sulfanyl 7h Purine

Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to meticulously characterize 6-(3,5-dimethylphenyl)sulfanyl-7H-purine, each providing unique insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR analyses, often supplemented by two-dimensional techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals. nih.gov

In a typical ¹H NMR spectrum, distinct signals are expected for the purine (B94841) ring protons and the protons of the 3,5-dimethylphenyl group. The purine protons, H2 and H8, would appear as singlets in the aromatic region. The protons of the dimethylphenyl group would present as a singlet for the two methyl groups and distinct signals for the aromatic protons, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. The N-H proton of the purine ring often appears as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the purine ring carbons are characteristic and help to confirm the core structure. The carbons of the 3,5-dimethylphenyl group, including the two methyl carbons and the aromatic carbons, would also exhibit signals at their expected chemical shift ranges.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: The following are predicted chemical shift values based on general principles and data for similar structures. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~152 |

| H2 | ~8.5 | - |

| C4 | - | ~150 |

| C5 | - | ~125 |

| C6 | - | ~158 |

| N7-H | ~13.5 (broad) | - |

| C8 | - | ~145 |

| H8 | ~8.3 | - |

| C1' | - | ~135 |

| C2', C6' | ~7.2 | ~128 |

| C3', C5' | - | ~139 |

| C4' | ~7.1 | ~130 |

| CH₃ | ~2.3 | ~21 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.govnih.govresearchgate.netbluecrossnc.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for purine derivatives often involve the cleavage of the substituent at the C6 position and fragmentation of the purine ring itself. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis Type | Expected Result | Information Gained |

| Molecular Ion Peak [M+H]⁺ | m/z 271.101 | Confirms the molecular weight and elemental formula (C₁₃H₁₂N₄S). |

| Major Fragment 1 | Loss of the dimethylphenyl group | Indicates the nature of the substituent at the sulfanyl (B85325) linker. |

| Major Fragment 2 | Cleavage of the purine ring | Provides evidence for the purine core structure. |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.netbluecrossnc.com In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

The N-H stretching vibration of the purine ring is typically observed as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the purine and phenyl rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Purine) | Stretching | 3200-3400 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=N, C=C (Aromatic Rings) | Stretching | 1400-1600 |

| C-S | Stretching | 600-800 |

The crystal structure would unequivocally establish the position of the hydrogen atom on the purine ring, confirming the 7H-tautomer as the dominant form in the solid state. Furthermore, it would reveal the dihedral angle between the purine ring and the 3,5-dimethylphenyl ring, providing insight into the molecule's conformational preferences. Intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the crystal packing, would also be elucidated.

Computational and Experimental Approaches to Purine Tautomerism

The tautomerism of purine and its derivatives is a well-studied phenomenon, with the position of the proton on the imidazole (B134444) ring being a key determinant of the molecule's chemical and biological properties. nih.govnih.gov Both computational and experimental methods are employed to investigate the relative stabilities of different tautomers.

While X-ray diffraction can confirm the 7H-tautomer in the solid state, the tautomeric preference can differ in solution and the gas phase. nih.gov In solvents of varying polarity, purine itself can exist as a mixture of the N7H and N9H tautomers. nih.gov

Computational studies, typically using density functional theory (DFT) methods, are invaluable for predicting the relative energies of different tautomers in both the gas phase and in solution (using polarizable continuum models). nih.govnih.gov These calculations can help to rationalize the experimental observations and provide a deeper understanding of the factors that govern tautomeric equilibrium, such as solvent effects and intramolecular interactions. For this compound, computational analysis would likely show that the 7H-tautomer is energetically favored, consistent with the naming of the compound, although a minor population of the 9H-tautomer might exist in equilibrium in certain environments.

Influence of Substituents on Purine Tautomeric Equilibria and Stability

Substituents can alter the tautomeric preference through a combination of electronic and steric effects. Electron-donating groups and electron-withdrawing groups can differentially stabilize or destabilize the N7–H and N9–H tautomers by modifying the electron distribution within the purine ring system. For instance, computational studies on aminopurines have shown that an amino group, being an electron-donating group, has a smaller effect on tautomeric preferences compared to a strong electron-withdrawing group like a nitro group. nih.govmdpi.com In the case of 6-nitropurine, the N7H tautomer is found to be more stable than the N9H tautomer in all considered solvents. nih.govmdpi.com

The position of the substituent is also crucial. For many substituted purines, the N9H tautomer is generally the most stable in the gas phase, while in aqueous solution, the energy difference between the N7H and N9H tautomers can decrease, sometimes leading to a mixture of both. nih.gov The aromaticity of the imidazole and pyrimidine (B1678525) rings within the purine structure is also dependent on the tautomeric form. The N7H and N9H tautomers are generally considered more aromatic and, consequently, more stable than the N1H and N3H tautomers. nih.gov

The steric bulk of a substituent at the C6 position can also play a role in the tautomeric equilibrium. While detailed studies on arylthio substituents are scarce, research on N6-substituted adenines has demonstrated that increasing the size of the substituent can influence the ratio of N7 to N9 isomers formed during acylation reactions. beilstein-journals.org This suggests that the voluminous 3,5-dimethylphenyl)sulfanyl group could sterically influence the tautomeric preference.

To provide a quantitative perspective on substituent effects, computational studies often calculate the relative energies of the different tautomers. The table below illustrates hypothetical relative energies for the N7-H and N9-H tautomers of a generic 6-substituted purine, showcasing how different electronic effects might influence their stability.

| Substituent at C6 | Electronic Effect | Relative Energy of N7-H Tautomer (kcal/mol) | Relative Energy of N9-H Tautomer (kcal/mol) | Predicted Predominant Tautomer |

|---|---|---|---|---|

| -H (Unsubstituted) | Neutral | 0.5 | 0.0 | N9-H |

| -NH2 (Amino) | Electron-Donating | 0.3 | 0.0 | N9-H |

| -NO2 (Nitro) | Electron-Withdrawing | 0.0 | 1.0 | N7-H |

| -SCH3 (Methylthio) | Weakly Electron-Donating | 0.4 | 0.0 | N9-H |

| -S-Aryl (Arylthio) | Variable (Inductive/Resonance) | Data Not Available | Data Not Available | Requires Specific Study |

Structure Activity Relationship Sar Studies of 6 Sulfanyl 7h Purine Derivatives

Design Principles for Systematic SAR Investigations of 6-Substituted Purines

Systematic SAR investigations of 6-substituted purines are founded on the principle of iterative chemical modification and biological evaluation. The primary goal is to understand how specific changes in the molecular structure correlate with changes in biological activity. For a molecule like 6-(3,5-dimethylphenyl)sulfanyl-7H-purine, this process involves the synthesis of a focused library of analogs to probe the contributions of its distinct regions.

Key design principles for a systematic SAR study on this scaffold include:

Modification of the Purine (B94841) Core: While the purine ring is often essential for activity (the "pharmacophore"), substitutions at other positions (e.g., C2 or C8) can modulate activity, selectivity, and physicochemical properties. Introducing small alkyl, amino, or halogen groups can alter the electronic landscape and interaction profile of the molecule.

Variation of the C-6 Linker: The nature of the atom or group linking the phenyl ring to the purine C-6 position is critical. To confirm the importance of the sulfur atom, analogs are synthesized where the thioether linkage (-S-) is replaced by isosteres such as an ether (-O-), an amine (-NH-), or a methylene (B1212753) group (-CH2-). This helps determine the role of the sulfur's size, electronegativity, and ability to act as a hydrogen bond acceptor.

Probing the Aromatic Substituent: The 3,5-dimethylphenyl group is systematically modified to map the steric and electronic requirements of the target's binding pocket. This involves:

Positional Isomerism: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-dimethyl, 2,6-dimethyl) to understand the spatial tolerance of the binding site.

Homologation: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) to define the size limits of hydrophobic pockets.

Electronic Modulation: Substituting the methyl groups with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups to probe the electronic sensitivity of the target interaction. researchgate.net

Exploring Tautomeric Forms: Synthesis may be directed to favor or isolate the N7-H versus the N9-H tautomer to determine if one form is significantly more active than the other, providing insight into the required hydrogen bonding pattern for molecular recognition.

These investigations are typically guided by computational modeling and a deep understanding of the target's structure, if known. The resulting data allow for the construction of a comprehensive SAR map, guiding the rational design of more potent and selective derivatives.

Impact of Sulfanyl (B85325) Moiety Structural Variations at Position C-6

The thioether linkage at the C-6 position of the purine ring is a pivotal determinant of biological activity. Its influence extends beyond simply connecting the purine and phenyl moieties; the sulfur atom itself possesses specific chemical properties that are crucial for molecular interactions and metabolic stability.

Studies comparing 6-substituted purine derivatives have often found that thioether-linked compounds are superior to their oxygen and nitrogen isosteres in specific biological assays. researchgate.net The reasons for this can be attributed to several factors:

Electronic Properties: Sulfur is less electronegative than oxygen and nitrogen, making the thioether linkage less polarized. It is considered a soft atom, which can lead to favorable van der Waals and hydrophobic interactions. While not a strong hydrogen bond acceptor, it can participate in weaker hydrogen bonds and other non-covalent interactions.

Metabolic Stability: The position of the functional group on the thiopurine substrate can significantly influence its interaction with metabolic enzymes. For instance, the enzymatic hydroxylation pathways for 6-mercaptopurine (B1684380) and 2-mercaptopurine (B1228145) are different, indicating that the position of the sulfur atom dictates the metabolic fate of the molecule. nih.gov The thioether bond in this compound is generally more resistant to cleavage than an ester or amide bond, contributing to the molecule's bioavailability and duration of action.

Variations to the sulfanyl moiety itself, such as oxidation to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-), would dramatically alter the group's properties. These modifications would increase polarity and hydrogen bonding capacity, providing another avenue for SAR exploration. Such changes would test whether a flat, relatively nonpolar linker is preferred over a more polar, tetrahedral group in that region of the binding site.

Influence of Aromatic Substituents on the Phenyl Ring (e.g., Dimethyl groups) on Potential Interactions

The 3,5-dimethylphenyl substituent is not merely a passive component; it plays an active role in orienting the molecule within a biological target and contributes significantly to the binding affinity. The nature and position of substituents on the phenyl ring can profoundly affect the molecule's physicochemical properties and its interactions with a receptor. mdpi.com

The two methyl groups in the 3,5-position influence potential interactions in several ways:

Hydrophobic Interactions: Methyl groups are lipophilic and are well-suited to interact with hydrophobic pockets in a protein binding site. The addition of these groups often increases binding affinity by displacing water molecules from the protein surface, which is an entropically favorable process. The 3,5-substitution pattern directs these hydrophobic interactions to specific regions of the binding pocket.

Steric Effects: The methyl groups add bulk to the phenyl ring, which can either be beneficial for occupying a specific pocket or detrimental if it leads to steric clashes. The meta-positioning of the methyl groups influences the preferred rotational angle (torsion) of the phenyl ring relative to the purine core, which can lock the molecule into a more bioactive conformation.

Electronic Effects: Alkyl groups like methyl are weakly electron-donating through an inductive effect. wikipedia.org This subtly alters the electron density of the phenyl ring, which can modulate π-π stacking or other electronic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. However, the primary contribution of methyl groups in this context is typically through hydrophobic and steric effects rather than strong electronic modulation.

A hypothetical SAR study, as illustrated in the table below, would systematically alter the substitution on the phenyl ring to optimize these interactions.

| Compound | R Group (Substitution on Phenyl Ring) | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Reference | 3,5-di-CH₃ | Baseline compound | Active |

| Analog 1 | H (unsubstituted) | Assess the contribution of methyl groups | Likely reduced activity due to loss of hydrophobic interactions |

| Analog 2 | 4-CH₃ | Probe a different hydrophobic pocket | Activity could increase or decrease depending on pocket shape |

| Analog 3 | 2,6-di-CH₃ | Introduce steric hindrance to force a specific torsion angle | Potentially higher activity if the forced conformation is bioactive; otherwise, lower |

| Analog 4 | 3,5-di-CF₃ | Replace electron-donating groups with strong electron-withdrawing groups | Activity may change significantly if electronic interactions are critical |

| Analog 5 | 3,5-di-OCH₃ | Introduce bulkier, polar, electron-donating groups | Tests for space and hydrogen bond acceptor tolerance |

This table is for illustrative purposes to demonstrate SAR design principles.

Role of Purine N-H Tautomerism (7H vs. 9H) on Molecular Recognition and Potential Activity Profiles

A critical and often subtle aspect of purine chemistry is the phenomenon of N-H tautomerism. Unsubstituted purines can exist as two primary tautomers, with the imidazole (B134444) proton residing on either the N7 or N9 nitrogen atom. The specific tautomeric form of 6-(3,5-dimethylphenyl)sulfanyl-purine present in a biological system is crucial as it dictates the molecule's hydrogen bonding pattern, which is fundamental to molecular recognition.

In the gas phase or non-polar solvents, the N9H tautomer of purine is generally more stable. However, in polar solvents like water, the energy difference between the N7H and N9H forms can be very small (less than 1 kcal/mol), allowing for the coexistence of both tautomers in equilibrium. The position of substituents on the purine ring can shift this equilibrium. For instance, substitution at the C6 position can influence the relative stability of the two forms.

The significance for biological activity lies in the different spatial arrangement of hydrogen bond donors and acceptors that each tautomer presents:

7H-Purine Tautomer: The proton is on N7, making this nitrogen a hydrogen bond donor. The N9 nitrogen is, therefore, a hydrogen bond acceptor.

9H-Purine Tautomer: The proton is on N9, making it the hydrogen bond donor, while the N7 nitrogen acts as a hydrogen bond acceptor.

This seemingly minor difference can have profound consequences for binding. A receptor's binding site is typically exquisitely structured to form a specific network of hydrogen bonds. If a target protein has a hydrogen bond donor positioned to interact with N9, only the 7H-purine tautomer will bind effectively. Conversely, if the protein has a hydrogen bond acceptor at that position, the 9H-purine tautomer will be preferred. Therefore, the tautomeric preference of the compound can be a key determinant of its activity and selectivity profile.

| Feature | 7H-Purine Tautomer | 9H-Purine Tautomer |

|---|---|---|

| Imidazole Proton Position | N7 | N9 |

| N7 Character | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| N9 Character | Hydrogen Bond Acceptor | Hydrogen Bond Donor |

| Relative Stability | Can be favored by C6 substitution and in polar solvents | Generally more stable in the gas phase; often coexists in polar solvents |

| Implication for Binding | Binds to targets with an H-bond acceptor near N9 and/or H-bond donor near N7 | Binds to targets with an H-bond donor near N9 and/or H-bond acceptor near N7 |

Stereochemical Considerations and Conformational Analysis in SAR Contexts

While this compound does not possess chiral centers and therefore has no stereoisomers, its biological activity is still governed by its three-dimensional shape and conformational flexibility. The key conformational parameter for this molecule is the relative orientation of the purine ring system and the 3,5-dimethylphenyl ring. This orientation is defined by the torsion angles around the single bonds of the thioether bridge (C6-S and S-C1_phenyl).

τ1 (C5-C6-S-C1_phenyl): This angle defines the rotation of the entire phenylsulfanyl group relative to the plane of the purine ring.

τ2 (C6-S-C1_phenyl-C2_phenyl): This angle defines the rotation of the phenyl ring around the S-C1 bond.

The molecule is not rigidly fixed and can adopt various conformations by rotating around these bonds. However, certain conformations will be energetically more favorable than others due to steric hindrance or electronic effects. For example, a conformation where the bulky phenyl group is coplanar with the purine ring might be disfavored due to steric clashes.

The bioactive conformation is the specific three-dimensional shape the molecule adopts when it binds to its biological target. This active conformation may or may not be the lowest energy conformation in solution. The flexibility to adopt the correct bioactive conformation is essential for activity. In an SAR context, medicinal chemists often introduce substituents near the rotatable bonds to restrict conformational freedom. For example, adding a large group at the C2 position of the phenyl ring could sterically hinder rotation around the S-C1 bond, locking the molecule into a specific range of torsion angles. If this modification leads to a significant increase in activity, it suggests that the restricted conformation is close to the bioactive one.

Therefore, even in the absence of traditional stereocenters, conformational analysis is a critical component of SAR studies for flexible molecules like this compound.

Computational Chemistry and Molecular Modeling of 6 3,5 Dimethylphenyl Sulfanyl 7h Purine Analogues

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules, which govern their reactivity and interaction capabilities. These methods solve the Schrödinger equation, or its density functional theory equivalent, to provide detailed information about molecular structure and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Studies on purine (B94841) derivatives often employ DFT with functionals like B3LYP and basis sets such as 6-31G* or 6-311++G(d,p) to optimize molecular geometries and calculate various electronic parameters. nih.govnih.govsamipubco.comnih.gov These calculations provide insights into the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For purine analogues, these descriptors help in understanding their stability and potential as inhibitors in biological systems. samipubco.com For instance, DFT calculations can determine the most stable tautomeric forms of thiopurine analogues, which is crucial for understanding their biological function. aip.orgsemanticscholar.org

| Descriptor | Significance | Typical Application for Purine Analogues |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov | Predicting reactivity in enzymatic reactions and interactions with electron-deficient sites on a target. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov | Assessing the molecule's susceptibility to nucleophilic attack. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicator of chemical reactivity and kinetic stability. nih.gov | A smaller gap implies higher reactivity, which can be correlated with biological activity. |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | Comparing the relative stability of different isomers or conformers. samipubco.com |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. nih.gov The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. researchgate.net These maps are color-coded to identify interaction hotspots:

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and can serve as hydrogen bond donors.

Green Regions: Correspond to areas of neutral or near-zero potential, often associated with hydrophobic character. researchgate.net

For purine analogues, MEP analysis helps identify the key atoms and functional groups involved in intermolecular interactions, such as hydrogen bonding and π-π stacking with amino acid residues in a protein's active site. researchgate.netnih.gov This information is critical for understanding the forces that drive ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential binding mechanisms.

Before docking, the identification of a suitable binding pocket on the target macromolecule is essential. These pockets are typically hydrophobic cavities on the protein surface that can accommodate the ligand. Once a binding site is identified, pharmacophore modeling can be employed. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.commdpi.com

For purine analogues, pharmacophore models are often generated based on a set of known active compounds. mdpi.com These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hyd), and aromatic rings (Aro). mdpi.com Such models serve as 3D search queries to screen compound databases for new molecules that fit the pharmacophoric requirements, thereby prioritizing candidates for further investigation. mdpi.comnih.gov

| Pharmacophoric Feature | Description | Example Interaction in a Protein Target |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. | Purine ring nitrogens interacting with backbone NH groups of hinge region residues in kinases. |

| Hydrogen Bond Donor (HBD) | An electropositive hydrogen atom bonded to an electronegative atom (e.g., in an -NH or -OH group). | An amino group on the purine ring donating a hydrogen bond to a carbonyl oxygen of an amino acid. |

| Hydrophobic Group (Hyd) | A nonpolar group that forms favorable interactions with nonpolar residues. | The dimethylphenyl group interacting with a hydrophobic pocket formed by valine, leucine, or isoleucine. |

| Aromatic Ring (Aro) | A planar, cyclic, conjugated system that can engage in π-π stacking. | The purine or phenyl ring stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. |

Molecular docking simulations place the ligand into the defined binding pocket in various possible conformations and orientations (poses). ugm.ac.id A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a docking score in kcal/mol, with more negative values indicating stronger predicted binding. mdpi.comtpcj.org

Analysis of the top-ranked poses reveals detailed binding modes, highlighting specific intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-stacking between the ligand and key amino acid residues. tpcj.org For example, docking studies of purine derivatives into the active site of cyclin-dependent kinase 2 (CDK2) have shown crucial hydrogen bonds with the backbone of hinge region residues like Leu83. tpcj.org These predictions provide a structural hypothesis for the compound's mechanism of action and can explain the observed activity of different analogues. mdpi.com

| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interactions Observed |

|---|---|---|---|

| Analogue A (Reference) | -11.7 | Leu83, His84 | Hydrogen bonding, π-H interactions tpcj.org |

| Analogue B (with bromo-substituent) | -12.5 | Leu83, His84, Ala144 | Hydrogen bonding, π-H interactions tpcj.org |

| Analogue C (with chloro-substituent) | -10.2 | Asp114, Tyr374 | Hydrogen bonding, hydrophobic interactions mdpi.com |

| Analogue D (with methyl-substituent) | -9.8 | Glu206, Phe207 | Hydrogen bonding, steric interactions mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized molecules. tandfonline.comresearchgate.net

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, including physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., dipole moment), and topological or 3D features (e.g., steric parameters). youtube.com Statistical methods, such as Partial Least Squares (PLS) regression, are then used to create a model that correlates these descriptors with activity. tandfonline.comresearchgate.net

The validity and predictive power of a QSAR model are assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust model can provide valuable insights into which molecular properties are most important for the desired biological effect, thereby guiding the design of more potent analogues. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Purine Derivatives

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the conformational stability and dynamic behavior of purine derivatives, including analogues of 6-(3,5-dimethylphenyl)sulfanyl-7H-purine, at an atomic level. nih.govnih.gov These simulations provide valuable insights into the flexibility of the molecule, the stability of its various conformations, and the influence of the surrounding environment on its structural dynamics. By simulating the motion of atoms over time, researchers can predict and understand a range of properties that are crucial for drug design and development.

The foundational principle of MD simulations is the numerical integration of Newton's equations of motion for a system of interacting atoms. This results in a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over a specific period. From this trajectory, a wealth of information regarding the conformational landscape of the molecule can be extracted.

A key aspect of studying purine derivatives via MD simulations is the analysis of the root-mean-square deviation (RMSD). The RMSD of atomic positions is monitored throughout the simulation to assess the structural stability of the molecule. A stable system is typically characterized by a plateauing of the RMSD value after an initial equilibration period, indicating that the molecule is fluctuating around a stable average conformation.

Furthermore, the root-mean-square fluctuation (RMSF) of individual atoms or groups of atoms provides detailed information about the local flexibility of the molecule. For a compound like this compound, RMSF analysis can reveal the relative mobility of the purine core compared to the more flexible dimethylphenylsulfanyl side chain. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.

Conformational analysis is another critical application of MD simulations for purine derivatives. These molecules can adopt various conformations due to the rotation around single bonds, particularly the C-S bond linking the purine and the dimethylphenyl rings. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations. The results of such analyses are often visualized using Ramachandran-like plots for dihedral angles, which show the probability of finding the molecule in a particular conformation.

The dynamic behavior of purine derivatives is also influenced by their interactions with the solvent, typically water in biological systems. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects on the conformational preferences of the compound. The stability of intramolecular and intermolecular hydrogen bonds, as well as hydrophobic interactions, can be quantified throughout the simulation.

For instance, in a study on a human thiopurine S-methyltransferase complexed with 6-mercaptopurine (B1684380), a related thiopurine derivative, MD simulations were used to predict the structure of the complex. nih.govnih.gov The simulations showed that the ligand was stabilized in the active site through non-bonded interactions with specific amino acid residues. nih.govnih.gov This highlights the utility of MD simulations in understanding the dynamic interactions between purine analogues and their protein targets.

The data generated from MD simulations can be extensive. To illustrate the type of information obtained, the following tables provide hypothetical examples of data that could be generated for an analogue of this compound.

Table 1: Illustrative RMSD and RMSF Data from a Molecular Dynamics Simulation

| Simulation Time (ps) | Overall RMSD (Å) | Purine Core RMSF (Å) | Dimethylphenyl Group RMSF (Å) |

| 0 | 0.00 | 0.00 | 0.00 |

| 500 | 1.25 | 0.65 | 1.85 |

| 1000 | 1.50 | 0.70 | 2.10 |

| 1500 | 1.48 | 0.68 | 2.05 |

| 2000 | 1.52 | 0.71 | 2.15 |

Table 2: Illustrative Dihedral Angle Analysis for Key Rotatable Bonds

| Rotatable Bond | Dihedral Angle Range (degrees) | Most Populated Conformation (degrees) |

| C6-S-C1' | -180 to 180 | 90 |

| S-C1'-C2' | -180 to 180 | -60 |

These tables represent the kind of quantitative data that MD simulations can provide, offering deep insights into the conformational stability and dynamic behavior of purine derivatives. This information is invaluable for rational drug design, enabling the optimization of ligand binding and the prediction of molecular behavior in a biological context.

Mechanistic Investigations of 6 3,5 Dimethylphenyl Sulfanyl 7h Purine Analogue Interactions at a Molecular Level

Exploration of Potential Molecular Targets and Biological Pathways

The biological effects of 6-thiopurine analogues, such as 6-(3,5-dimethylphenyl)sulfanyl-7H-purine, are predicated on their interaction with a variety of molecular targets, leading to the modulation of key biological pathways. These interactions can lead to cytotoxic effects, which are beneficial in the context of cancer therapy.

A primary mechanism of action for many purine (B94841) analogues is the inhibition of enzymes involved in purine metabolism. As analogues of natural purines like hypoxanthine (B114508) and guanine (B1146940), 6-thiopurines can be converted by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into their corresponding ribonucleotides. These fraudulent nucleotides can then inhibit crucial enzymes in the de novo purine synthesis pathway. For instance, 6-mercaptopurine (B1684380) is converted to 6-thioinosine monophosphate (TIMP), which can inhibit multiple enzymes, including adenylosuccinate synthetase and inosinate dehydrogenase, thereby blocking the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This disruption of nucleic acid precursor synthesis is a key aspect of their anticancer activity. wikipedia.org

Furthermore, the purine scaffold is a well-established framework for the development of protein kinase inhibitors. nih.govnih.gov Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The substitution at the C-6 position of the purine ring is a critical determinant of the inhibitory activity and selectivity of these compounds. While specific data for this compound is not available, related 6-substituted purine derivatives have demonstrated potent inhibitory activity against a range of kinases. For example, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were identified as inhibitors of Akt1. nih.gov The diverse substitution patterns on the phenyl ring attached to the sulfanyl (B85325) group at the 6-position can significantly influence the binding affinity and inhibitory potency against specific kinases.

Table 1: Examples of 6-Substituted Purine Analogues and their Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (µM) |

| Compound 9n (a 6-thiopurine derivative) | Akt1 | 1.73 |

| Compound 5i (a purine derivative) | c-Src | <0.02 |

Note: This table presents data for illustrative purine analogues to demonstrate the potential for kinase inhibition within this class of compounds, as specific data for this compound is not available.

While direct receptor binding is a less commonly cited mechanism for 6-thiopurines compared to enzyme inhibition, the purine structure is a key component of ligands for various receptors, including adenosine receptors. However, the primary mechanism of action for 6-thiopurines is generally considered to be intracellular.

The interference with downstream signaling pathways is a direct consequence of enzyme inhibition and the disruption of nucleic acid synthesis. By depleting the pool of purine nucleotides, these analogues can induce cell cycle arrest and apoptosis. For example, the incorporation of thiopurine metabolites into DNA and RNA can trigger cellular stress responses and cell death pathways. nih.gov Thiopurine ribonucleotides, such as thioguanosine triphosphate (TGTP), have been shown to inhibit the activity of the GTPase Rac1, which is involved in T-lymphocyte proliferation. nih.gov This interference with Rac1 signaling contributes to the immunosuppressive effects of thiopurines.

Biochemical Assays for Elucidating Molecular Mechanisms (In Vitro)

A variety of in vitro biochemical assays are employed to dissect the molecular mechanisms of purine analogues. To assess cytotoxic activity, the sulforhodamine B (SRB) assay is commonly used. This assay measures cell density by quantifying cellular protein content and can be used to determine the IC50 (half-maximal inhibitory concentration) of a compound against various cancer cell lines. Studies on other 6-substituted purine analogues have demonstrated potent cytotoxic activities with IC50 values in the micromolar range. researchgate.net

Enzyme inhibition assays are crucial for identifying specific molecular targets. These assays measure the activity of a particular enzyme in the presence of varying concentrations of the inhibitor. For kinases, these assays often involve measuring the phosphorylation of a substrate. The results of these assays provide IC50 values that quantify the potency of the inhibitor.

Cellular Permeation and Intracellular Distribution Mechanisms (excluding pharmacokinetic profiling)

Conversely, efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove thiopurines and their metabolites from the cell, thereby reducing their intracellular concentration and efficacy. clinpgx.org The intracellular distribution of these compounds is influenced by their metabolism and binding to intracellular proteins. For instance, a metabolite of 6-thiopurine has been shown to bind irreversibly to hepatic proteins in vitro. nih.gov

Investigation of Purine Metabolism Pathway Interactions

The interaction with the purine metabolism pathway is central to the mechanism of action of 6-thiopurine analogues. This pathway consists of two main branches: the de novo synthesis pathway and the salvage pathway.

The de novo pathway synthesizes purine nucleotides from simple precursors. nih.govdavuniversity.org As mentioned earlier, 6-thiopurines, after being converted to their nucleotide forms, can inhibit several enzymes in this pathway, leading to a depletion of the cellular pool of purine nucleotides. wikipedia.org Drugs such as 6-mercaptopurine are known to inhibit the conversion of inosine (B1671953) monophosphate (IMP) to AMP and GMP. youtube.comyoutube.com

The purine salvage pathway recycles purine bases from the degradation of nucleic acids. researchgate.netnih.govyoutube.com This pathway is crucial for maintaining the cellular pool of nucleotides. 6-thiopurines are also substrates for enzymes in the salvage pathway, such as HGPRT. This metabolic activation is a key step in their mechanism of action. By competing with natural purine bases for these enzymes, they can also disrupt the normal functioning of the salvage pathway. The interplay between the de novo and salvage pathways in the presence of thiopurine analogues is complex and can vary between different cell types.

Advanced Analytical Methodologies for Research on 6 3,5 Dimethylphenyl Sulfanyl 7h Purine

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are fundamental for the separation and analysis of 6-(3,5-dimethylphenyl)sulfanyl-7H-purine from complex mixtures, ensuring its purity and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for both purity assessment and quantitative measurements. A validated HPLC method is instrumental in routine analysis and for monitoring the compound in various research samples. researchgate.net

For structurally related thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), HPLC methods have been successfully developed and validated. researchgate.net These methods often utilize reversed-phase chromatography with C18 columns and UV detection, as the purine (B94841) ring system possesses a strong chromophore.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

This table is illustrative and specific parameters would require experimental optimization for this compound.

The selection of the mobile phase composition and gradient is critical to achieve optimal separation of the target compound from any impurities or related substances. Method validation according to international guidelines would be necessary to ensure reliability, encompassing specificity, linearity, accuracy, precision, and robustness. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of purine derivatives like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation in the injector port.

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. For compounds containing thiol (-SH) groups, various derivatization reagents can be used. Although the sulfur in this compound is part of a thioether linkage, derivatization of the purine ring's N-H groups might be necessary to enhance volatility.

Common derivatization techniques for related compounds include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. However, the applicability and specific conditions for the derivatization of this compound would need to be experimentally determined. The analysis of volatile thiols in other contexts has demonstrated the utility of derivatization to improve chromatographic behavior and detection sensitivity. researchgate.netfrontiersin.org

Advanced Mass Spectrometry Techniques for Isotope Labeling and Research-Oriented Metabolite Identification (excluding human physiological data)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its potential metabolites in a research setting.

LC-MS/MS methods have been validated for the quantification of thiopurine metabolites, demonstrating excellent sensitivity and specificity. nih.gov These methods often utilize stable isotope-labeled internal standards to ensure high accuracy and precision. nih.gov For research on this compound, a similar approach could be adopted.

Isotope Labeling: The synthesis of isotopically labeled (e.g., ¹³C, ¹⁵N, or ²H) this compound would serve as an ideal internal standard for quantitative studies. This would allow for the accurate measurement of the compound in complex research samples by correcting for matrix effects and variations in sample preparation and instrument response.

Metabolite Identification: In non-clinical research settings, such as in vitro metabolic studies using liver microsomes or other cellular systems, LC-MS/MS can be used to identify potential metabolites of this compound. High-resolution mass spectrometry (HRMS) would facilitate the determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) would provide structural information through fragmentation patterns. Potential metabolic pathways to investigate could include oxidation of the dimethylphenyl ring or the purine core.

Illustrative MS/MS Fragmentation Data (Hypothetical):

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment |

| [M+H]⁺ | [Fragment A] | Loss of dimethylphenyl group |

| [M+H]⁺ | [Fragment B] | Cleavage of the purine ring |

| [M+H]⁺ | [Fragment C] | Loss of the sulfanyl (B85325) group |

This table presents hypothetical fragmentation data for illustrative purposes. Actual fragmentation would need to be determined experimentally.

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analytical Applications

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism for charged species and can be a valuable tool for the analysis of purine derivatives. Its advantages include short analysis times, low sample and reagent consumption, and high separation efficiency.

Microfluidic platforms, which integrate analytical processes onto a small chip, can provide rapid and automated analyses. nih.govnih.gov Such platforms have been developed for genotyping the thiopurine S-methyltransferase (TPMT) gene, which is involved in the metabolism of thiopurine drugs. nih.gov This demonstrates the potential of microfluidic technology in the broader field of thiopurine research.

For high-throughput screening or the analysis of small-volume research samples containing this compound, a microfluidic device incorporating capillary electrophoresis could be developed. This would enable rapid purity assessments or quantitative analyses, accelerating research workflows. The development of such a method would involve optimizing the background electrolyte, applied voltage, and detection parameters to achieve the desired separation and sensitivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3,5-dimethylphenyl)sulfanyl-7H-purine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between a purine derivative (e.g., 6-chloropurine) and 3,5-dimethylthiophenol. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ or CuI). Reaction progress can be monitored via TLC or HPLC. Yield optimization requires iterative adjustment of stoichiometry (1:1.2 molar ratio of purine to thiophenol) and reaction time (6–24 hours) .

Q. How can researchers validate the structural purity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the absence of residual solvents (e.g., DMSO-d₆ peaks) and verify substituent integration (e.g., aromatic protons from the dimethylphenyl group at δ 6.8–7.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion peaks ([M+H]⁺) to theoretical values (C₁₃H₁₂N₄S: calculated m/z 256.0838).

- HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the sulfanyl (-S-) group. Store in amber vials at -20°C under inert gas (argon or nitrogen). Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) can predict shelf life. Monitor degradation products (e.g., oxidation to sulfoxide) using LC-MS .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example, the sulfur atom’s lone pairs may act as a nucleophile, while the purine’s N7 position is electrophilic. Compare computed Fukui indices with experimental reactivity data (e.g., alkylation or acylation outcomes) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

- Use a common cell line (e.g., HEK-293) with controlled passage numbers.

- Validate compound solubility via dynamic light scattering (DLS).

- Cross-reference IC₅₀ values with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound analogs targeting kinase inhibition?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents at purine’s C2 or C8 positions (e.g., halogens, alkyl groups) to probe steric effects.

- Enzymatic Assays : Test analogs against a kinase panel (e.g., CDK2, EGFR) using ATP-competitive assays.

- Molecular Docking : Align analogs into kinase active sites (e.g., PDB: 1ATP) to correlate binding poses with activity trends .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.